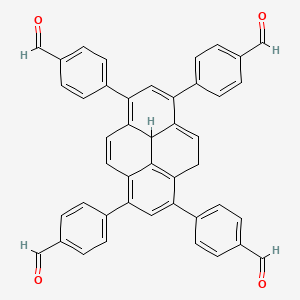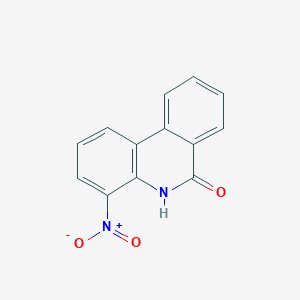
2,7-Dibromo-3,6-difluoro-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-3,6-difluoro-9H-carbazole is a halogenated derivative of carbazole, a heterocyclic aromatic compound. This compound is characterized by the presence of bromine and fluorine atoms at specific positions on the carbazole ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C12H5Br2F2N, and it has a molecular weight of 360.98 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-3,6-difluoro-9H-carbazole typically involves the bromination and fluorination of carbazole derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective halogenation at the desired positions. For instance, starting with 3,6-difluorocarbazole, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-3,6-difluoro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions, where the bromine atoms are replaced by aryl or vinyl groups in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbazole derivatives can be formed.
Coupling Products: Biaryl or vinyl-substituted carbazole derivatives are typical products of Suzuki coupling reactions.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-3,6-difluoro-9H-carbazole has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaics: The compound is employed in the development of organic photovoltaic materials due to its favorable electronic properties.
Medicinal Chemistry: Research into its potential as a pharmacophore for the development of new drugs is ongoing.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-3,6-difluoro-9H-carbazole in its applications is primarily related to its electronic properties. The presence of bromine and fluorine atoms influences the electron distribution within the molecule, enhancing its ability to participate in electron transfer processes. In organic electronics, this compound acts as an electron donor or acceptor, facilitating charge transport in devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9H-carbazole: Lacks the fluorine atoms, which affects its electronic properties and reactivity.
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Contains different substituents, leading to variations in solubility and electronic behavior.
Uniqueness
2,7-Dibromo-3,6-difluoro-9H-carbazole is unique due to the combined presence of bromine and fluorine atoms, which imparts distinct electronic properties and reactivity compared to other carbazole derivatives. This makes it particularly valuable in applications requiring precise control over electronic characteristics .
Eigenschaften
Molekularformel |
C12H5Br2F2N |
|---|---|
Molekulargewicht |
360.98 g/mol |
IUPAC-Name |
2,7-dibromo-3,6-difluoro-9H-carbazole |
InChI |
InChI=1S/C12H5Br2F2N/c13-7-3-11-5(1-9(7)15)6-2-10(16)8(14)4-12(6)17-11/h1-4,17H |
InChI-Schlüssel |
QWBHMFFAHSHBFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C3=CC(=C(C=C3NC2=CC(=C1F)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B14017144.png)






![2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B14017183.png)
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)

